1,4-Dioxaspiro[4.5]decane-8-thiol
Description
Significance of Spiro Compounds in Organic Chemistry
Spiro compounds are a class of organic molecules distinguished by their unique structure, where at least two rings are connected by a single common atom, known as the spiro atom. wikipedia.orgontosight.ai This arrangement imparts a rigid, three-dimensional structure to the molecule, which is a significant departure from the planar nature of many monocyclic or aromatic systems. chemenu.com
The key features of spiro compounds include:
Rigid and Stable Structures: The spiro linkage creates a conformationally restricted framework, leading to enhanced structural stability. chemenu.com
Three-Dimensionality: Compared to their planar counterparts, spiro compounds possess a more complex and larger three-dimensional shape. chemenu.com This can be crucial for applications in drug development, where molecular shape plays a vital role in biological interactions. ontosight.aichemenu.com
Chirality: Many spiro compounds exhibit chirality, even without a traditional chiral center. wikipedia.org This can arise from the twisted arrangement of the rings, leading to axial chirality. wikipedia.org
Novel Electronic Properties: The unique geometry of spiro compounds can lead to special electronic effects, such as spiro conjugation and spiro hyperconjugation. chemenu.com These properties are harnessed in materials science for developing materials with specific optical or electronic characteristics. ontosight.aiontosight.airesearchgate.net
The synthesis of spiro compounds often involves multi-step organic reactions, including condensations and cyclizations. ontosight.ai They are found in a variety of natural products and have become important building blocks in the synthesis of pharmaceuticals and functional materials. wikipedia.orgontosight.ai
Role of the Thiol Group in Chemical Transformations and Applications
The thiol group, also known as a sulfhydryl group (-SH), is a sulfur-containing functional group that imparts distinct reactivity to organic molecules. creative-proteomics.com Thiols are the sulfur analogs of alcohols and are often referred to as mercaptans due to their ability to bind with mercury compounds. creative-proteomics.com
The thiol group is significant for several reasons:
Nucleophilicity: The sulfur atom in the thiol group is highly nucleophilic, making it reactive towards a wide range of electrophiles. creative-proteomics.comnih.gov This reactivity is fundamental to many chemical transformations.
Redox Activity: Thiols can be easily oxidized to form disulfides (-S-S-) and further to sulfonic acids. researchgate.net This redox activity is crucial in many biological processes, where they act as potent reducing agents and antioxidants. creative-proteomics.comresearchgate.net The tripeptide glutathione, for example, utilizes its thiol group to protect cells from oxidative damage. creative-proteomics.com
Carbon-Sulfur Bond Formation: The chemistry of thiols allows for the formation of carbon-sulfur bonds, a key step in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. creative-proteomics.comresearchgate.net
Metal Binding: Thiols exhibit a strong affinity for metals, forming strong covalent bonds. creative-proteomics.com This property is exploited in various applications, including the development of sensors for heavy metals. creative-proteomics.com
In biological systems, the thiol group is found in the amino acid cysteine, where it plays a critical role in protein structure and function through the formation of disulfide bridges. creative-proteomics.comnih.govsigmaaldrich.com
Overview of 1,4-Dioxaspiro[4.5]decane Scaffold Chemistry
The 1,4-Dioxaspiro[4.5]decane scaffold is a heterocyclic spiro compound. wikipedia.org It consists of a cyclohexane (B81311) ring fused to a 1,3-dioxolane (B20135) ring through a common spiro atom. This structure is essentially a ketal formed from a cyclohexanone (B45756) derivative and ethylene (B1197577) glycol. wikipedia.org
The chemistry of this scaffold is often explored through its various functionalized derivatives. For instance, 1,4-Dioxaspiro[4.5]decan-8-one is a key synthetic intermediate used in the preparation of pharmaceuticals, liquid crystals, and insecticides. researchgate.net Its synthesis can be achieved through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net It is also used in the synthesis of potent analgesic compounds and as a building block for tritium-labeled probes for studying the dopamine (B1211576) reuptake complex. chemicalbook.com
Another important derivative is 1,4-Dioxaspiro[4.5]decan-8-ol , which can be synthesized from Spiro[7-oxabicyclo[4.1.0]heptane-3,2'- wikipedia.orgcreative-proteomics.comdioxolane]. prepchem.com The presence of the hydroxyl group provides a reactive site for further chemical modifications.
The 1,4-Dioxaspiro[4.5]decane scaffold is also utilized in the development of potential biolubricants. For example, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate has been synthesized from oleic acid derivatives and cyclohexanone. researchgate.net
Contextualizing 1,4-Dioxaspiro[4.5]decane-8-thiol within Spiroketal and Organosulfur Chemistry
This compound is a molecule that combines the structural features of a spiroketal with the reactive functionality of a thiol group. uni.lu The spiroketal portion, the 1,4-dioxaspiro[4.5]decane framework, provides a rigid and defined three-dimensional structure. The thiol group, attached at the 8-position of the cyclohexane ring, introduces a site of high reactivity.
The chemical properties of this compound can be inferred from the nature of its constituent parts:
The spiroketal moiety is generally stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal the parent ketone. This feature can be used as a protective group strategy in multi-step syntheses.
The thiol group is expected to undergo reactions typical of thiols, such as alkylation, oxidation to disulfides, and addition to electrophilic double bonds. Its nucleophilic character makes it a key reactive center in the molecule.
This combination of a stable, structurally defined scaffold and a versatile reactive handle makes this compound a potentially valuable building block in organic synthesis and medicinal chemistry. For instance, the thiol group could be used to attach this spirocyclic motif to other molecules or surfaces, a strategy employed in the development of functionalized materials and bioconjugates. longdom.org The replacement of oxygen atoms with sulfur in similar spirocyclic systems has been shown to modulate biological activity, suggesting that the thiol group in this compound could also influence its pharmacological profile.
Below is a table summarizing the key properties of the parent scaffold and the specific thiol derivative.
| Property | 1,4-Dioxaspiro[4.5]decane | This compound |
| Molecular Formula | C8H14O2 | C8H14O2S |
| Molar Mass | 142.19 g/mol | 174.26 g/mol |
| Key Structural Feature | Spiroketal | Spiroketal, Thiol group |
| Reactivity | Stable under basic/neutral conditions, acid-labile | Nucleophilic thiol, acid-labile ketal |
| Potential Applications | Building block in synthesis | Synthetic intermediate, building block for functional materials and bioactive molecules |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c11-7-1-3-8(4-2-7)9-5-6-10-8/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNUNPNRGZFERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1S)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 1,4 Dioxaspiro 4.5 Decane 8 Thiol
Reactions of the Thiol Group (-SH)
The thiol group is the more reactive center of the molecule under many conditions, participating in nucleophilic attacks, oxidation, and coordination with metals.
Nucleophilic Additions and Substitutions
Thiols are known to be excellent nucleophiles in a variety of reactions. chemistrysteps.com The thiol group of 1,4-Dioxaspiro[4.5]decane-8-thiol, and particularly its conjugate base, the thiolate, is a potent nucleophile. wikipedia.orgyoutube.com Thiolates are generally considered better nucleophiles than their corresponding alkoxides. youtube.com
This nucleophilicity allows the thiol to readily participate in SN2 reactions with alkyl halides to form thioethers. chemistrysteps.comyoutube.com For instance, it is expected to react with electrophiles like alkyl halides in a typical SN2 fashion. youtube.com The deprotonated thiol, or thiolate, exhibits even greater nucleophilicity. youtube.com
Furthermore, thiols can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a process known as the Michael addition. researchgate.net This reaction is highly efficient for forming carbon-sulfur bonds. The general reactivity of thiols suggests that this compound would readily add to activated alkynes and alkenes. researchgate.net
| Reaction Type | Electrophile Example | Product Type | General Conditions |
| SN2 Substitution | Alkyl Halide (e.g., Bromoethane) | Thioether | Base (e.g., NaOH, K₂CO₃) |
| Michael Addition | α,β-Unsaturated Ketone | β-Thioether Ketone | Base catalyst |
| Epoxide Ring Opening | Epoxide | β-Hydroxy Thioether | Base catalyst |
Oxidation Reactions leading to Disulfides or Sulfonic Acids
The sulfur atom in the thiol group exists in its most reduced state and is therefore susceptible to oxidation. Mild oxidizing agents, such as iodine or bromine, readily convert thiols to disulfides. wikipedia.org This reaction is a common transformation for thiols and is expected to proceed efficiently for this compound. wikipedia.orgyoutube.com
Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can further oxidize the thiol group to a sulfonic acid. The oxidation of cyclohexanethiol, a closely related structure, to its corresponding sulfonic acid has been documented. acgpubs.org
| Oxidation Product | Oxidizing Agent |
| Disulfide | Iodine (I₂), Bromine (Br₂) |
| Sulfonic Acid | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) |
Metal Coordination and Complexation
Thiolates, being soft ligands, form strong complexes with many transition metals, particularly those classified as soft acids. wikipedia.orgwikipedia.org This property is fundamental to the role of cysteine residues in metalloenzymes. epfl.ch It is anticipated that this compound can coordinate with a variety of metal ions, such as mercury, copper, and zinc, through its sulfur atom. wikipedia.orgnih.gov The formation of such metal-thiolate complexes is a well-established area of coordination chemistry. wikipedia.orgepfl.ch The interaction often involves the deprotonation of the thiol to the thiolate, which then acts as the ligand. epfl.ch
Reactivity of the 1,4-Dioxaspiro[4.5]decane Moiety
The 1,4-dioxaspiro[4.5]decane portion of the molecule is generally stable, with the ethylene (B1197577) ketal serving as a protecting group for a ketone. However, under specific conditions, this group can be hydrolyzed or induced to undergo ring-opening.
Hydrolytic Stability of the Ketal Functionality
The ethylene ketal of the 1,4-dioxaspiro[4.5]decane moiety is stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the ketone. libretexts.orgresearchgate.net This reaction is typically reversible and can be driven to completion by using a large excess of water. libretexts.org The acid-catalyzed hydrolysis of spiroketals is a standard method for deprotection in organic synthesis. wikipedia.org Studies on the synthesis of 1,4-dioxaspiro[4.5]decan-8-one have noted that acidic conditions, such as with acetic acid, can be used for its formation via deketalization of a larger spirocyclic precursor, highlighting the lability of the ketal in an acidic environment. researchgate.net
| Condition | Stability of Ketal | Result |
| Acidic (e.g., aq. HCl) | Labile | Hydrolysis to cyclohexanone (B45756) |
| Neutral | Stable | No reaction |
| Basic (e.g., aq. NaOH) | Stable | No reaction |
Ring-Opening Reactions and Rearrangements
Multi-Component Reactions and Cascade Processes Involving the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools in modern organic synthesis. The bifunctional nature of this compound, possessing a nucleophilic thiol and a spiro-ketal that can be hydrolyzed to a ketone, makes it a potentially valuable building block for such processes.
While specific examples of MCRs or cascade reactions initiated by this compound are not extensively documented, its structure suggests several possibilities. The thiol group can act as the initial nucleophile in well-known MCRs, such as the Gewald or Ugi reactions, to construct highly substituted heterocyclic systems. For instance, the reaction of the thiol with an α-cyano ketone and an aldehyde could, in principle, lead to the formation of a substituted thiophene (B33073) ring fused to the spirocyclic core.
Cascade reactions could be envisioned following an initial reaction at the thiol group. For example, after S-alkylation, subsequent deprotection of the ketal would unmask the ketone functionality, opening the door for intramolecular cyclizations or further intermolecular reactions.
Table 2: Plausible Multi-Component and Cascade Reactions
| Reaction Type | Potential Reactants | Potential Product Class | Key Features |
| Gewald-type MCR | α-Cyano ketone, Aldehyde | Substituted thiophenes | Formation of a thiophene ring. |
| Ugi-type MCR | Isocyanide, Aldehyde, Carboxylic acid | α-Acylamino thioamides | Formation of multiple new bonds in one pot. |
| Thiol-ene "Click" Reaction | Alkene | Thioether | High efficiency and functional group tolerance. |
| S-Alkylation/Ketal Deprotection/Intramolecular Aldol Cascade | Alkyl dihalide, Acid | Fused bicyclic systems | Sequential bond formation leading to increased molecular complexity. |
This table presents hypothetical reaction pathways based on the known reactivity of thiols and spiro-ketals, highlighting the potential of this compound in complex reaction sequences.
This compound represents a molecule with significant, yet largely untapped, potential in synthetic organic chemistry. Its unique combination of a reactive thiol group and a stereochemically defined spirocyclic framework makes it an intriguing substrate for the development of novel stereoselective transformations and for the construction of complex molecular architectures through multi-component and cascade reactions. While the current body of literature specifically detailing the reactivity of this thiol is sparse, the foundational principles of organic chemistry suggest a rich and varied chemical landscape awaiting exploration. Further research into the reactivity of this compound is warranted and could unveil new synthetic methodologies and lead to the discovery of novel bioactive molecules.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1,4-Dioxaspiro[4.5]decane-8-thiol can be achieved.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The protons of the ethylenedioxy group (the dioxolane ring) typically appear as a singlet or a narrow multiplet in the range of 3.9-4.0 ppm. The protons on the cyclohexane (B81311) ring will appear as complex multiplets in the aliphatic region (approximately 1.5-2.5 ppm).
The proton attached to the carbon bearing the thiol group (H-8) is anticipated to be a key diagnostic signal, likely appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons. The chemical shift of the thiol proton (-SH) itself can be variable and often appears as a broad singlet, with its position influenced by concentration, temperature, and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2, H-3 | ~1.60-1.90 | Multiplet |
| H-4, H-6 | ~1.60-1.90 | Multiplet |
| H-5 | Spiro center (no proton) | - |
| H-7, H-9 | ~1.70-2.10 | Multiplet |
| H-8 | ~2.80-3.20 | Multiplet |
| -OCH₂CH₂O- | ~3.95 | Singlet/Multiplet |
Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift increments.
The ¹³C NMR spectrum provides critical information about the number of unique carbon atoms and their hybridization states. For this compound, eight distinct carbon signals are expected. The spiro carbon (C-5), being a quaternary ketal carbon, will have a characteristic chemical shift around 108-110 ppm. The carbons of the dioxolane ring (-OCH₂CH₂O-) are expected to resonate at approximately 64-65 ppm.
The carbon atom bonded to the sulfur (C-8) will have its chemical shift significantly influenced by the thiol group, distinguishing it from the other aliphatic carbons of the cyclohexane ring. Based on data from analogous compounds, the C-8 signal is predicted to be in the range of 40-50 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-3 | ~30-38 |
| C-4, C-6 | ~30-38 |
| C-5 (Spiro) | ~108.5 |
| C-7, C-9 | ~35-45 |
| C-8 | ~40-50 |
Note: Predicted values are derived from data for 1,4-Dioxaspiro[4.5]decan-8-one and known substituent effects. chemicalbook.com
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. princeton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the H-8 proton and its neighbors on C-7 and C-9, as well as among the other coupled protons within the cyclohexane ring. This helps to trace the proton connectivity throughout the carbocyclic framework.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This technique allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum, for example, linking the proton signal at ~3.0 ppm to the C-8 carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₈H₁₄O₂S, the expected monoisotopic mass is approximately 174.07146 Da. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. PubChemLite predicts several possible adducts in mass spectrometry. uni.lu
Table 3: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 175.07874 |
| [M+Na]⁺ | 197.06068 |
Source: Predicted data from PubChemLite. uni.lu
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netbotanyjournals.com It is an excellent method for assessing the purity of a sample of this compound and confirming its identity. The gas chromatogram would show a single major peak for a pure sample, with a characteristic retention time. The mass spectrum associated with this peak would serve as a fingerprint, showing the molecular ion peak (M⁺) and a specific fragmentation pattern. Key fragmentation pathways would likely involve the loss of the thiol group (•SH) or hydrogen sulfide (B99878) (H₂S), and cleavage of the cyclohexane ring, providing further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive means to identify the key functional groups within the this compound molecule. These methods probe the characteristic vibrational modes of the thiol (S-H) and spiroketal (C-O) moieties.
Analysis of Thiol (S-H) Stretching Frequencies
The thiol functional group presents distinct, albeit sometimes subtle, signatures in vibrational spectra.
In Infrared (IR) spectroscopy , the S-H stretching (νS-H) vibration is characteristic. However, it typically appears as a weak absorption band in the region of ~2550 cm⁻¹ . rsc.org The low intensity of this peak is attributed to the small change in dipole moment during the S-H bond vibration, which can make it difficult to identify, particularly in dilute solutions. rsc.org
Raman spectroscopy offers a valuable alternative for thiol identification. While the C-S stretching vibration (νC-S) appears in the 650-700 cm⁻¹ range, it can be variable and is also present in other sulfur-containing compounds like thioethers. rsc.orgroyalholloway.ac.uk A more diagnostic feature in Raman spectra is the C-S-H bending mode (βCSH). rsc.orgrsc.org This vibration is typically observed in the region of 850-900 cm⁻¹ . rsc.org A key advantage of using Raman spectroscopy is the ability to confirm the thiol group through isotopic exchange. By dissolving the compound in a deuterated solvent like D₂O, the thiol proton is exchanged for deuterium. This H/D exchange causes a significant shift in the C-S-H bending frequency down to approximately 600-630 cm⁻¹ , providing a convenient and non-destructive method for confirming the presence of the thiol functional group. rsc.orgrsc.org
Table 1: Characteristic Vibrational Frequencies for the Thiol Group
| Vibrational Mode | Spectroscopy | Typical Wavenumber (cm⁻¹) | Intensity/Notes |
|---|---|---|---|
| S-H Stretch (νS-H) | IR | ~2550 rsc.org | Weak, can be hard to detect rsc.org |
| C-S Stretch (νC-S) | Raman | 650 - 700 rsc.org | Moderate, but not unique to thiols |
| C-S-H Bend (βCSH) | Raman | 850 - 900 rsc.org | Shifts significantly upon deuteration rsc.orgrsc.org |
Characterization of Acetyl/Ketal (C-O) Stretching Frequencies
The 1,4-dioxaspiro[4.5]decane portion of the molecule is a spiroketal, which is a type of acetal. The identification of this structural feature relies on detecting the characteristic C-O stretching vibrations. These bands are typically found in the fingerprint region of the IR spectrum, generally between 1300 cm⁻¹ and 1000 cm⁻¹ .
The IR spectrum of the parent structure, 1,4-Dioxaspiro[4.5]decane, shows prominent absorptions in this region corresponding to the C-O-C stretching of the ketal group. nist.gov These absorptions are usually strong due to the significant dipole moment of the C-O bond. The spectra of acetals and ketals are characterized by several strong bands in this region because of the coupled vibrations of the C-C-O and C-O-C systems. For the spiroketal in this compound, one would expect to find a series of strong absorption bands within this range, confirming the integrity of the spirocyclic ketal structure.
Table 2: Characteristic Vibrational Frequencies for the Spiroketal Group
| Vibrational Mode | Spectroscopy | Typical Wavenumber (cm⁻¹) | Intensity/Notes |
|---|---|---|---|
| C-O-C Stretch | IR | 1300 - 1000 | Typically multiple strong bands |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Chiroptical Methods for Stereochemical Assignment (if applicable to specific enantiomers)
Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light. bruker.comjascoinc.comwikipedia.org These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.
The parent compound, This compound , is an achiral molecule. It possesses a plane of symmetry and is superimposable on its mirror image. Consequently, it does not exhibit optical activity, and chiroptical techniques such as VCD or ECD are not applicable for its analysis. The difference in absorption of left and right circularly polarized light (the CD signal) for an achiral compound is zero. bruker.com
However, if a stereocenter were introduced into the molecule, for example, by substitution on the cyclohexane or dioxolane rings, the resulting derivatives could be chiral. For such chiral analogues of this compound, chiroptical spectroscopy would become an indispensable tool. VCD, in particular, when combined with quantum chemical calculations, is a powerful method for determining the absolute configuration of chiral molecules in solution without the need for crystallization. bruker.comnih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. For 1,4-Dioxaspiro[4.5]decane-8-thiol, these calculations can predict its electronic behavior and spectroscopic signatures.
Electronic Structure and Molecular Orbital Analysis
The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. researchgate.netmsu.edu The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
In this compound, the HOMO is expected to be localized predominantly on the sulfur atom of the thiol group, owing to its lone pairs of electrons. This makes the thiol group the primary site for electrophilic attack. The LUMO, conversely, is likely distributed across the σ*-antibonding orbitals of the cyclohexane (B81311) ring. The presence of the dioxolane ring, with its electron-withdrawing oxygen atoms, can subtly influence the energy of these orbitals. Theoretical studies on similar heterocyclic systems support the idea that heteroatoms play a significant role in defining the frontier orbitals. researchgate.net
The energy gap (ΔE = ELUMO – EHOMO) for this molecule is predicted to be relatively large, suggesting high kinetic stability under normal conditions. A smaller HOMO-LUMO gap would imply higher polarizability, lower kinetic stability, and greater chemical reactivity. researchgate.net
| Property | Predicted Value/Characteristic | Primary Atomic Contribution |
|---|---|---|
| HOMO Energy | Relatively High | Sulfur (Thiol Group) |
| LUMO Energy | Relatively Low | C-C σ* orbitals (Cyclohexane Ring) |
| HOMO-LUMO Gap | Large | Entire Molecule |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can provide reliable predictions of NMR chemical shifts. mdpi.com For this compound, the predicted ¹³C and ¹H NMR spectra would exhibit characteristic signals.
The ¹H NMR spectrum is expected to show a signal for the thiol proton (S-H) in the range of 1-2 ppm. The protons on the cyclohexane ring would appear as complex multiplets between 1.5 and 2.5 ppm, while the protons of the ethylenedioxy group of the dioxolane ring would likely resonate around 3.9 ppm, similar to the parent 1,4-dioxaspiro[4.5]decane. spectrabase.com
In the ¹³C NMR spectrum, the spiro carbon (C5) would be a key signal, typically appearing around 108-110 ppm. The carbon bearing the thiol group (C8) would be shifted downfield compared to the other cyclohexane carbons.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| S-H | 1.0 - 2.0 | - |
| -OCH₂CH₂O- | ~3.9 | ~64 |
| Cyclohexane CH₂ | 1.5 - 2.5 (multiplets) | 25 - 40 |
| C-SH | 2.5 - 3.5 (multiplet) | 40 - 50 |
| Spiro Carbon (O-C-O) | - | 108 - 110 |
Predicted Infrared (IR) frequencies can help identify key functional groups. A characteristic S-H stretching vibration is expected around 2550 cm⁻¹, which is a hallmark of thiols. nih.gov The C-S stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Strong C-O stretching vibrations from the dioxolane ring are predicted to be prominent in the 1100-1200 cm⁻¹ region.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| S-H Stretch | 2550 - 2600 | Weak |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-O Stretch (Ether) | 1100 - 1200 | Strong |
| C-S Stretch | 600 - 800 | Weak-Medium |
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions.
Torsional Preferences of the Thiol Group
The thiol group on the C8 position of the cyclohexane ring can exist in either an axial or equatorial position. Computational analysis of substituted cyclohexanes consistently shows a strong preference for substituents to occupy the equatorial position to minimize 1,3-diaxial steric interactions. Therefore, the most stable conformer of this compound is predicted to have the thiol group in the equatorial position.
The rotation of the S-H bond around the C-S bond also has a specific energy profile. Theoretical calculations on the rotational barriers of functional groups in crowded environments show that these barriers can be significant. mdpi.com For the thiol group, specific staggered conformations relative to the adjacent C-H bonds will be energetically favored.
Reaction Mechanism Elucidation
Theoretical studies can elucidate the pathways of chemical reactions, identifying transition states and intermediates. For this compound, several reaction mechanisms can be computationally investigated.
Thiols are known to be good nucleophiles, especially in their deprotonated thiolate form. masterorganicchemistry.comyoutube.com A plausible reaction mechanism involves the nucleophilic attack of the thiol or thiolate on an electrophile. The reaction would proceed via an Sₙ2-type mechanism, with the stereochemistry at the electrophilic center being inverted. youtube.com
Another common reaction of thiols is oxidation to form disulfides. masterorganicchemistry.comchemistrysteps.com This reaction can be initiated by a variety of oxidizing agents. The mechanism involves the formation of a sulfenyl intermediate, which then reacts with another thiol molecule to yield the disulfide.
The spiroketal moiety can also participate in reactions, for instance, acid-catalyzed hydrolysis to reveal the parent ketone. The mechanism would involve protonation of one of the dioxolane oxygens, followed by ring-opening to form a stabilized carbocation or oxocarbenium ion, which is then attacked by water. Plausible reaction mechanisms for the synthesis of related spiro-thiazolidines involve the nucleophilic addition of a thiol group to an imine intermediate. nih.gov
Energetics and Transition States of Key Transformations
Currently, there is a lack of published research detailing the energetics and transition states for key chemical transformations involving this compound. Such studies would typically involve quantum mechanical calculations to determine the energy profiles of reactions like oxidation of the thiol group, S-alkylation, or its participation in cyclization reactions. This information is crucial for understanding the compound's reactivity, stability, and potential synthetic pathways. Without dedicated computational studies, data on activation energies, reaction enthalpies, and the geometries of transition states remain speculative.
Solvent Effects on Reactivity
The influence of different solvents on the reactivity of this compound has not been a subject of focused computational investigation. Theoretical studies in this area would typically employ implicit or explicit solvent models to understand how solvent polarity and hydrogen bonding capabilities affect reaction rates and equilibria. For instance, the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion would be significantly influenced by the solvent environment. However, no specific data tables or detailed findings from such studies are available.
Exploration of Biological Activity in Vitro and Non Human Systems
Investigation of Enzyme Inhibition Mechanisms
Direct studies on the enzyme inhibition mechanisms of 1,4-Dioxaspiro[4.5]decane-8-thiol are not readily found in the current body of scientific literature. However, the presence of a thiol group suggests a potential for interaction with various enzymes. Thiols are known to be reactive functional groups that can participate in several biochemical interactions, including the inhibition of certain enzymes. For instance, thiol-containing compounds can inhibit enzymes through the formation of disulfide bonds with cysteine residues within the enzyme's structure, a mechanism that can be crucial for the regulation of enzyme activity. This interaction can lead to a reversible or irreversible loss of catalytic function, depending on the nature of the enzyme and the accessibility of its cysteine residues.
Receptor Modulation Studies
While specific receptor modulation studies for this compound are not available, research on analogous 1,4-dioxaspiro[4.5]decane derivatives provides significant insights into the potential of this scaffold to interact with biological receptors. Derivatives of this spirocyclic system have been investigated for their affinity and activity at various receptors, particularly serotonin (B10506) (5-HT) and adrenergic receptors.
Structure-activity relationship (SAR) studies on a series of arylpiperazine derivatives containing the 1,4-dioxaspiro[4.5]decane moiety have revealed key structural features that govern their interaction with 5-HT1A and α1-adrenergic receptors. nih.govnih.gov For example, modifications to the arylpiperazine portion of the molecule, as well as substitutions on the spirocyclic ring system, have been shown to significantly influence binding affinity and functional activity.
In a study of related compounds, the replacement of oxygen atoms in the spiro-ring with sulfur led to a decrease in affinity for the α1-adrenoceptor. unimore.it Furthermore, the introduction of substituents at the C8 position of the 1,4-dioxaspiro[4.5]decane ring resulted in decreased affinity for the 5-HT1A receptor, suggesting that this position is sensitive to steric bulk. unimore.it These findings indicate that the 1,4-dioxaspiro[4.5]decane scaffold can be a valuable template for designing selective receptor ligands.
Table 1: Receptor Binding Affinities of Representative 1,4-Dioxaspiro[4.5]decane Derivatives This table presents data for related compounds to illustrate the type of information relevant to receptor modulation studies, as specific data for this compound is not available.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A | 0.9 | nih.gov |
| 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | α1a-adrenoceptor | 16.2 | nih.gov |
| 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | α1b-adrenoceptor | 30.1 | nih.gov |
Antifungal Activity in Laboratory Settings
There is no specific data available in the scientific literature regarding the antifungal activity of this compound. However, compounds containing thiol groups have been investigated for their potential as antifungal agents. The mechanism of action for such compounds can involve the disruption of fungal cell membranes or the inhibition of essential enzymes within the fungal cell. Given the presence of the thiol group, it is plausible that this compound could exhibit some degree of antifungal activity, though experimental verification is required.
Bioconjugation and Labeling Methodologies
The thiol group is a highly valuable functional handle in the field of bioconjugation. Its nucleophilic nature allows for selective reaction with a variety of electrophilic partners, enabling the covalent attachment of the molecule to proteins, peptides, or other biomolecules. This makes thiol-containing compounds like this compound potential tools for creating biological probes or for the development of targeted drug delivery systems.
For example, the thiol group can react with maleimides to form stable thioether linkages, a common strategy for labeling proteins at cysteine residues. Similarly, it can participate in reactions with haloacetamides or vinyl sulfones. The spirocyclic portion of this compound could serve as a scaffold for attaching other functionalities, such as fluorescent dyes or affinity tags, which could then be conjugated to a biological target via the thiol group. While no specific applications of this compound in bioconjugation have been reported, its structure is amenable to such methodologies.
Future Research Directions and Emerging Areas
Development of Novel Stereoselective Synthetic Pathways
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-thiol's precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is well-established, often starting from materials like 1,4-cyclohexanedione (B43130) and ethylene (B1197577) glycol. chemicalbook.com However, a key area for future research lies in the development of stereoselective methods to produce enantiomerically pure forms of the target thiol. This would involve two critical steps:
Stereoselective Reduction: Creating chiral variants of the intermediate, 1,4-Dioxaspiro[4.5]decan-8-ol, through asymmetric reduction of the ketone. This could employ chiral catalysts or enzymatic processes to control the formation of specific stereoisomers.
Stereoretentive Thiolation: Converting the resulting chiral alcohol to the thiol group while preserving the stereochemistry at the C-8 position.
Achieving high enantiomeric excess would be crucial for applications in pharmacology and chiral materials science, where specific 3D conformations are essential for function.
Integration into Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry—which involve performing chemical reactions in a continuous stream rather than in a batch—offer significant advantages in terms of safety, scalability, and efficiency. spirochem.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a promising future direction. syrris.com
Research in this area would focus on:
Developing Flow-Based Protocols: Adapting existing batch syntheses into continuous flow systems. mdpi.comresearchgate.net This could involve using packed-bed reactors with solid-supported catalysts or reagents to streamline the process.
Improving Process Control: Leveraging the precise control over temperature, pressure, and reaction time that flow chemistry provides to optimize yield and purity. spirochem.com
Automated Derivatization: Combining flow synthesis with automated platforms to rapidly generate a library of functionalized spiro thiols for screening in various applications. The scalability of flow systems allows for efficient production from laboratory-scale experiments to larger industrial-scale manufacturing. spirochem.comsyrris.com
Expansion of Applications in Sustainable Chemistry
Future research will likely explore the role of this compound within the framework of sustainable or "green" chemistry. nih.gov The efficiency of flow chemistry itself contributes to greener processes by minimizing waste and energy consumption. spirochem.com Further research could investigate:
Use of Green Solvents: Developing synthetic routes that utilize environmentally benign solvents.
Catalyst Recycling: Employing recyclable catalysts, such as the reusable resins sometimes used in continuous-flow synthesis, for the preparation of the spiro thiol and its precursors. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, a core principle of green chemistry.
Advanced Computational Design of Functionalized Spiro Thiols
Computational chemistry and in silico modeling represent powerful tools for accelerating the discovery of new molecules with desired properties, reducing the need for extensive empirical synthesis and screening. researchgate.net For this compound, future computational work would involve:
Virtual Library Design: Creating virtual libraries of derivatives by computationally adding various functional groups to the spiro thiol scaffold.
Property Prediction: Using computational models to predict the physicochemical, pharmacological, and material properties of these virtual compounds. researchgate.net Predictive data, such as the collision cross-section values for different adducts of the parent molecule, can already be calculated. uni.lu
Target-Focused Design: Designing specific functionalized spiro thiols intended to interact with particular biological targets or to exhibit specific material characteristics.
| Predicted Property | Value | Adduct | Predicted CCS (Ų) |
| Molecular Formula | C8H14O2S | [M+H]+ | 134.4 |
| Monoisotopic Mass | 174.07146 Da | [M+Na]+ | 140.7 |
| XlogP | 1.2 | [M-H]- | 141.0 |
| [M+NH4]+ | 156.6 | ||
| [M+K]+ | 142.0 |
This table includes predicted physicochemical properties and Collision Cross Section (CCS) values for this compound. Data sourced from PubChemLite. uni.lu
Exploration of New Materials Science Applications
The inherent properties of thiols and spirocycles suggest significant potential for this compound in materials science. nih.gov The thiol group can undergo oxidation to form disulfide bonds, which are dynamic covalent bonds that can be reversibly broken and reformed. nih.gov This opens up avenues for:
Stimulus-Responsive Materials: Creating polymers and gels incorporating the spiro thiol that can change their properties (e.g., swell, degrade, or release a payload) in response to stimuli like changes in pH or redox potential. nih.gov
Self-Healing Polymers: Designing materials where the reversible nature of the disulfide bond allows for the repair of microscopic damage.
Complex Polymer Topologies: Using the spirocyclic structure as a building block for novel bridged- and spiro-multicyclic polymer architectures, leading to materials with unique physical and mechanical properties. acs.org The rigidity of the spiro scaffold is an attractive feature for creating structured polymeric materials. nih.gov
Deeper Mechanistic Studies of Biological Interactions in Model Systems
While the biological activity of this compound is currently uncharacterized, many spirocyclic and sulfur-containing compounds exhibit significant pharmacological effects. nih.gov Future research in this domain would necessitate:
Library Synthesis and Screening: Generating a diverse library of derivatives based on the spiro thiol scaffold and performing high-throughput screening to identify potential biological activities. epa.gov
Structure-Activity Relationship (SAR) Studies: Once a "hit" compound is identified, systematic modifications would be made to understand the relationship between its chemical structure and its biological activity.
Mechanistic Elucidation: For any bioactive compounds, detailed mechanistic studies in model biological systems would be essential to determine their mode of action at the molecular level. uu.nl This could involve identifying protein targets or understanding how the compound interacts with cellular pathways.
Q & A
Q. What are the established synthetic routes for 1,4-Dioxaspiro[4.5]decane-8-thiol?
The synthesis typically involves functionalization of the spirocyclic dioxane core. A common approach includes:
- Reduction of ketone precursors : For example, 1,4-dioxaspiro[4.5]decan-8-one can be reduced using NaBH₄ in methanol to yield the corresponding alcohol, which is then thiolated via nucleophilic substitution or Mitsunobu reactions .
- Ketalization strategies : Cyclohexanedione derivatives are protected with ethylene glycol, followed by thiol introduction at the 8-position .
- Purification : Column chromatography (e.g., silica gel with EtOAC/hexane gradients) is critical for isolating intermediates .
Q. How is the structural integrity of this compound confirmed?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and thiol proton environment (e.g., δ ~1.5–2.5 ppm for cyclohexane protons, δ ~2.8 ppm for -SH in DMSO-d₆) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄O₂S).
- X-ray crystallography : For unambiguous confirmation of spirocyclic conformation in crystalline derivatives .
Q. What biological screening models are used to evaluate its bioactivity?
Studies on analogous spirocyclic dioxanes reveal:
- Cytotoxicity assays : IC₅₀ determination in cancer cell lines (e.g., MCF-7 breast cancer cells), with IC₅₀ values ranging from 20 µM to >150 µM depending on substituents .
- Neuroprotective models : Oxidative stress assays in neuronal cells using H₂O₂-induced damage .
- Antioxidant activity : DPPH radical scavenging or lipid peroxidation inhibition in liver homogenates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thiolation efficiency?
Critical variables include:
- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to activate leaving groups during thiol substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic thiol reactivity .
- Temperature control : Lower temperatures (~0°C) minimize side reactions like disulfide formation .
- Yield vs. purity trade-offs : Impurities (e.g., dimethylacetal byproducts) may require gradient elution in chromatography .
Q. How should researchers resolve contradictions in cytotoxicity data across studies?
Discrepancies in IC₅₀ values (e.g., 20 µM vs. 156 µM in Table 1 ) may arise from:
- Cell line variability : MCF-7 (breast cancer) vs. liver homogenates differ in metabolic and uptake pathways.
- Assay conditions : Varying incubation times, serum concentrations, or redox environments affect thiol stability.
- Compound stability : Thiol oxidation to disulfides during storage or assay setup can reduce potency.
Methodological recommendations : - Include stability tests (HPLC monitoring) .
- Standardize assays using reducing agents (e.g., DTT) to maintain thiol integrity .
Q. What mechanistic insights exist for its pharmacological interactions?
Derivatives of spirocyclic dioxanes exhibit:
- Target engagement : Analgesic activity via µ-opioid receptor modulation, inferred from SAR studies on hydrazine derivatives .
- Redox modulation : Thiol groups may act as glutathione mimics, scavenging ROS in neuroprotection models .
- Cellular uptake : LogP values (~1.5–2.5) suggest moderate membrane permeability, validated via Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
